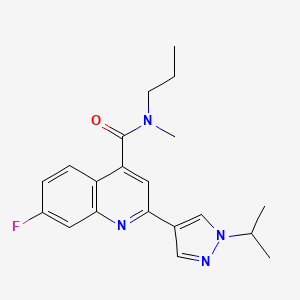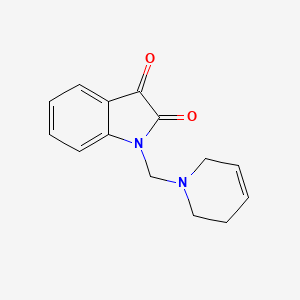![molecular formula C22H17ClN2O2 B4965438 N-[1-(anilinocarbonyl)-2-(2-chlorophenyl)vinyl]benzamide](/img/structure/B4965438.png)
N-[1-(anilinocarbonyl)-2-(2-chlorophenyl)vinyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(anilinocarbonyl)-2-(2-chlorophenyl)vinyl]benzamide is a chemical compound that has been widely studied in the field of medicinal chemistry. This compound has shown potential as a therapeutic agent for various diseases, including cancer and inflammation.
Mécanisme D'action
The mechanism of action of N-[1-(anilinocarbonyl)-2-(2-chlorophenyl)vinyl]benzamide is not fully understood. However, it has been proposed that this compound may exert its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 and matrix metalloproteinases. It has also been suggested that this compound may modulate the expression of certain genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
Studies have shown that N-[1-(anilinocarbonyl)-2-(2-chlorophenyl)vinyl]benzamide exhibits anti-inflammatory and anti-cancer effects. This compound has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. It has also been demonstrated to induce apoptosis in cancer cells, thereby inhibiting their growth and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[1-(anilinocarbonyl)-2-(2-chlorophenyl)vinyl]benzamide is its ease of synthesis. This compound can be synthesized using simple and efficient methods, making it easily accessible for research purposes. However, one of the limitations of this compound is its limited solubility in water, which may affect its bioavailability and efficacy in certain experiments.
Orientations Futures
There are several future directions for research on N-[1-(anilinocarbonyl)-2-(2-chlorophenyl)vinyl]benzamide. One potential area of research is the investigation of its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Another area of research is the development of more potent derivatives of this compound with improved solubility and bioavailability. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-[1-(anilinocarbonyl)-2-(2-chlorophenyl)vinyl]benzamide involves the reaction of 2-chlorobenzaldehyde with aniline in the presence of a base to form 2-(2-chlorophenyl)vinylaniline. This intermediate is then reacted with benzoyl chloride to form N-[1-(anilinocarbonyl)-2-(2-chlorophenyl)vinyl]benzamide. The overall synthesis method is simple and efficient, making this compound easily accessible for research purposes.
Applications De Recherche Scientifique
N-[1-(anilinocarbonyl)-2-(2-chlorophenyl)vinyl]benzamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and anti-cancer properties in various in vitro and in vivo studies. This compound has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
Propriétés
IUPAC Name |
N-[(E)-3-anilino-1-(2-chlorophenyl)-3-oxoprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O2/c23-19-14-8-7-11-17(19)15-20(22(27)24-18-12-5-2-6-13-18)25-21(26)16-9-3-1-4-10-16/h1-15H,(H,24,27)(H,25,26)/b20-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOCTGOMBACAEO-HMMYKYKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2Cl)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CC=C2Cl)/C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-3-anilino-1-(2-chlorophenyl)-3-oxoprop-1-en-2-yl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,7-bis(4-methoxyphenyl)-5,10-di-2-thienyltetrahydropyrrolo[3,4-c]pyrrolo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone](/img/structure/B4965378.png)

![2-[(4-phenyl-1-phthalazinyl)amino]phenol](/img/structure/B4965402.png)
![4-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-1-(3-methoxybenzyl)-2-piperazinone](/img/structure/B4965407.png)

![3-(3-hydroxyphenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B4965420.png)
![(2-aminoethyl)[3-(cyclopropylamino)-4-nitrophenyl]amine](/img/structure/B4965426.png)
![ethyl 1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-4-(2-methoxyethyl)-4-piperidinecarboxylate](/img/structure/B4965431.png)
![ethyl 2-acetyl-3-[(ethoxycarbonyl)amino]-4,4,4-trifluoro-3-(trifluoromethyl)butanoate](/img/structure/B4965446.png)

![1-[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]-N-(5-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B4965448.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,2-diphenylacetamide](/img/structure/B4965451.png)
